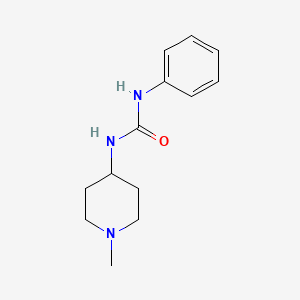

N-(1-methyl-4-piperidinyl)-N'-phenylurea

Beschreibung

N-(1-Methyl-4-piperidinyl)-N'-phenylurea is a synthetic organic compound featuring a urea backbone substituted with a 1-methylpiperidinyl group and a phenyl group. Urea-based compounds are widely studied for their versatility in medicinal chemistry, agrochemicals, and materials science due to their hydrogen-bonding capacity and stability .

Eigenschaften

IUPAC Name |

1-(1-methylpiperidin-4-yl)-3-phenylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O/c1-16-9-7-12(8-10-16)15-13(17)14-11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3,(H2,14,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYJNPSFTIQYAIF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)NC(=O)NC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Wirkmechanismus

Target of Action

The compound N-(1-methyl-4-piperidinyl)-N’-phenylurea, also known as Vandetanib, is a potent and selective inhibitor of VEGFR (vascular endothelial growth factor receptor), EGFR (epidermal growth factor receptor), and RET (REarranged during Transfection) tyrosine kinases. These targets play crucial roles in tumor angiogenesis and tumor cell proliferation.

Mode of Action

Vandetanib acts as an oral once-daily kinase inhibitor. It interacts with its targets by inhibiting the tyrosine kinases of VEGFR, EGFR, and RET. This inhibition disrupts the signaling pathways involved in tumor growth, progression, and angiogenesis.

Biochemical Pathways

The inhibition of VEGFR, EGFR, and RET tyrosine kinases by Vandetanib affects multiple biochemical pathways. These include pathways involved in tumor angiogenesis and tumor cell proliferation. The downstream effects of this inhibition can lead to a decrease in tumor growth and progression.

Pharmacokinetics

The pharmacokinetics of Vandetanib involves its metabolism primarily by CYP3A4, and Vandetanib-N-oxide is primarily produced by flavin–containing monooxygenase enzymes FMO1 and FMO3. These metabolic processes can impact the bioavailability of the compound.

Result of Action

The result of Vandetanib’s action is the inhibition of tumor angiogenesis and tumor cell proliferation. This can lead to a decrease in tumor growth and progression, making it a potential therapeutic agent for various types of tumors.

Action Environment

The action, efficacy, and stability of Vandetanib can be influenced by various environmental factors. These can include factors such as the presence of other drugs, the patient’s health status, and genetic factors. .

Vergleich Mit ähnlichen Verbindungen

Structural Comparison with Similar Compounds

The structural uniqueness of N-(1-methyl-4-piperidinyl)-N'-phenylurea lies in its piperidinyl-methyl substituent. Below is a comparison with key analogs:

Key Observations :

- The piperidinyl group in the target compound may confer metabolic stability compared to aliphatic chains (e.g., chloroethyl) .

- Aromatic substituents (e.g., isopropoxybenzyl, chlorophenyl) modulate solubility and target affinity .

Antitumor Potential

- N-(2-Chloroethyl)-N'-phenylurea induces G₂/M cell cycle arrest by covalently binding to β-tubulin, a mechanism shared with combretastatin A-4 but distinct from alkaloids like vincristine .

- N,Nʹ-Diarylurea (CTPPU) inhibits NSCLC cell growth via the Akt/GSK-3β/c-Myc pathway, highlighting the role of electron-withdrawing substituents (e.g., trifluoromethyl) in enhancing potency .

- Piperidinyl substituents in urea derivatives are less studied for antitumor effects but may influence CNS-related targets due to their blood-brain barrier permeability .

Pharmacokinetic and Physicochemical Properties

Lipophilicity and Solubility

- Chlorinated or fluorinated substituents (e.g., in CTPPU) improve metabolic stability but may reduce aqueous solubility .

Reactivity and Binding

- Hydrogen-bonding capacity of the urea moiety is critical for target engagement. For example, N-(2-hydroxyethyl)-N'-phenylurea’s hydroxyethyl group facilitates hydrogen bonding, whereas methyl groups reduce this interaction .

- Piperidinyl conformation may influence binding to enzymes or receptors, as seen in sulfonamide derivatives with piperidine rings .

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.